

Practical applications of Ethyl 4-Chloro-1-piperidinecarboxylate in medicinal chemistry

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Compound of Interest

Compound Name:	<i>Ethyl 4-Chloro-1-piperidinecarboxylate</i>
Cat. No.:	B586631

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The Versatility of Ethyl 4-Chloro-1-piperidinecarboxylate in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-Chloro-1-piperidinecarboxylate stands as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its unique chemical architecture, featuring a reactive chlorine atom at the 4-position and a protective carbamate group on the piperidine nitrogen, allows for precise chemical modifications. This enables its incorporation into complex molecular frameworks targeting a range of diseases, from cancer to chronic obstructive pulmonary disease (COPD) and central nervous system (CNS) disorders. This document provides an in-depth look at its practical applications, supported by experimental protocols and quantitative data.

Key Applications in Medicinal Chemistry

Ethyl 4-Chloro-1-piperidinecarboxylate serves as a cornerstone for the synthesis of various classes of bioactive molecules. Its utility stems from the ability of the piperidine ring to be functionalized at the 4-position through nucleophilic substitution of the chlorine atom, a key step in building molecular diversity.

1. Synthesis of Kinase Inhibitors: The piperidine moiety is a prevalent feature in many kinase inhibitors, where it often serves to modulate solubility, cell permeability, and target engagement. **Ethyl 4-Chloro-1-piperidinecarboxylate** is an ideal starting material for introducing this functionalized ring system. A notable application is in the development of inhibitors for the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
2. Development of CNS Agents: The piperidine scaffold is a common structural motif in drugs targeting the central nervous system, including antipsychotics and antidepressants. The ability to introduce various substituents onto the piperidine ring via **Ethyl 4-Chloro-1-piperidinecarboxylate** allows for the fine-tuning of a compound's pharmacological profile to interact with specific receptors and pathways in the brain.
3. Intermediate for Approved Drugs: This chemical is a crucial intermediate in the synthesis of established pharmaceuticals. A prime example is its role in the preparation of Umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of COPD.

Quantitative Data Summary

The following tables summarize key quantitative data from the application of **Ethyl 4-Chloro-1-piperidinecarboxylate** and its derivatives in the synthesis of bioactive compounds.

Table 1: Synthesis Yields of Key Intermediates

Intermediate Product	Reaction Type	Starting Material	Reagents	Yield (%)	Reference
Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate	N-Alkylation	Ethyl 4-piperidinecarboxylate	1-bromo-2-chloroethane, Triethylamine	65.6	[1]
Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate	N-Alkylation	Ethyl 4-piperidinecarboxylate	1-bromo-2-chloroethane, K_2CO_3	38.6	[1]
trans-2-benzyl-4-chloro-1-tosylpiperidine	Aza-Prins Cyclization	Styrene oxide, Homoallylic amine	Niobium (V) chloride	88	[2]

Table 2: Biological Activity of AKT Inhibitors Derived from Piperidine Scaffolds

Compound	Target	IC ₅₀ (nM)	Cell Line (Anti-proliferative IC ₅₀ , μ M)	Reference
Compound 10h	AKT1	24.3	PC-3 (3.7)	[3]
GSK690693 (Reference)	AKT1	-	PC-3 (14.1)	[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (Intermediate for Umeclidinium)

This protocol is adapted from a more sustainable process for the synthesis of Umeclidinium bromide.

Materials:

- Ethyl 4-piperidinecarboxylate
- 1-bromo-2-chloroethane
- Triethylamine
- Solvent (e.g., Toluene)

Procedure:

- In a reaction vessel, dissolve Ethyl 4-piperidinecarboxylate in a suitable solvent such as toluene.
- Add triethylamine to the solution to act as a base.
- Slowly add 1-bromo-2-chloroethane to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and perform an aqueous workup to remove the triethylamine hydrobromide salt.
- The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Purify the product by vacuum distillation or column chromatography to obtain Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate.

Protocol 2: General Procedure for Nucleophilic Substitution with an Aniline

This protocol describes a general method for the synthesis of 4-anilino-piperidine derivatives, a common core in many bioactive molecules.

Materials:

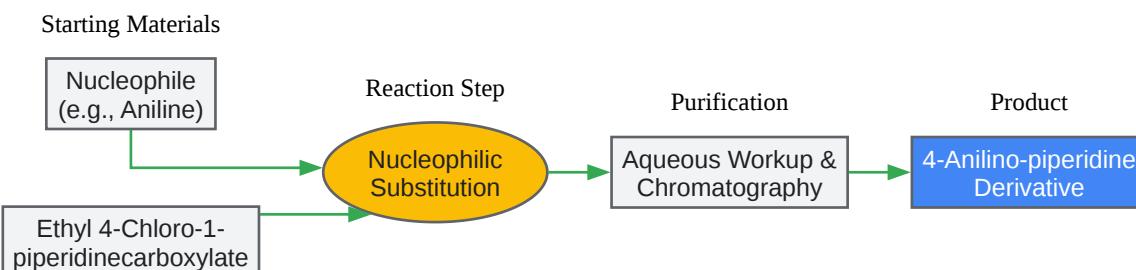
- **Ethyl 4-Chloro-1-piperidinecarboxylate**
- Substituted Aniline (e.g., 4-fluoroaniline)
- Base (e.g., Potassium Carbonate or Triethylamine)
- Solvent (e.g., Acetonitrile or DMF)
- Catalyst (optional, e.g., Sodium Iodide)

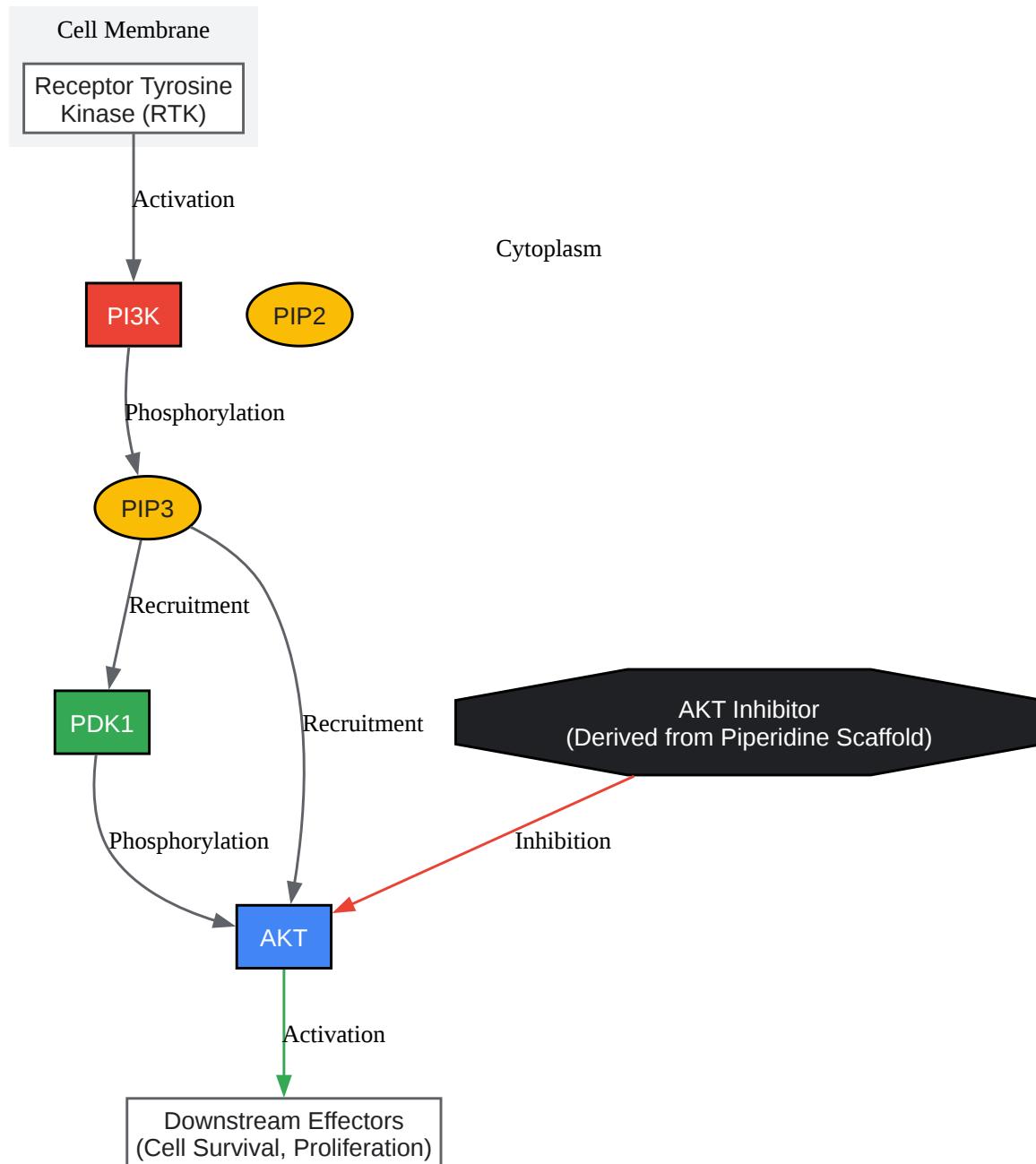
Procedure:

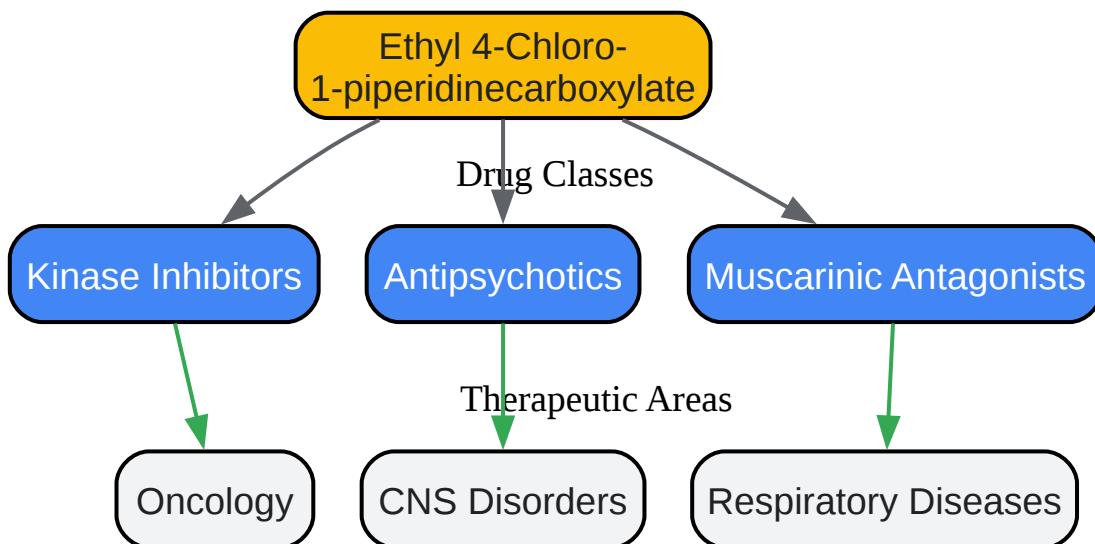
- To a solution of **Ethyl 4-Chloro-1-piperidinecarboxylate** in a suitable solvent like acetonitrile, add the substituted aniline.
- Add a base such as potassium carbonate to the mixture. A catalytic amount of sodium iodide can be added to facilitate the reaction.
- Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.
- After cooling to room temperature, filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-(substituted-anilino)-1-piperidinecarboxylate.

Visualizations

The following diagrams illustrate key concepts related to the application of **Ethyl 4-Chloro-1-piperidinecarboxylate** in medicinal chemistry.







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